DL-Thyroxine

Description

Properties

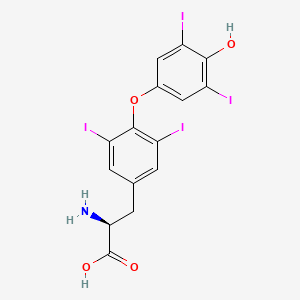

IUPAC Name |

2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11I4NO4/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,21H,3,20H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUIIKFGFIJCVMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11I4NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023662 | |

| Record name | DL-Thyroxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

776.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300-30-1, 55-03-8, 51-48-9 | |

| Record name | (±)-Thyroxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=300-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Thyroxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | eltroxin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | thyroxine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36397 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Thyroxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-DL-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THYROXINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR0BV3BRIA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Laboratory Synthesis and Purification of DL-Thyroxine

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of this compound for laboratory applications. It includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to assist researchers in the production of this critical thyroid hormone analog.

Introduction to this compound

Thyroxine, or T4, is a primary hormone produced by the thyroid gland, essential for regulating metabolism.[1] It exists as two stereoisomers, L-thyroxine and D-thyroxine, with the L-isomer being the biologically active form used in hormone replacement therapy.[2] The racemic mixture, this compound, is a crucial compound in research and development, serving as a standard for analytical method development and as a precursor in various synthetic studies. The ability to synthesize and purify this compound in the laboratory is fundamental for studies related to thyroid function, drug screening, and the development of thyroxine analogs.[3]

This guide outlines established methods for the chemical synthesis of this compound, starting from common precursors like L-tyrosine and 3,5-diiodothyronine. It further details purification and characterization techniques to ensure the final product meets the high-purity standards required for scientific investigation.

Synthesis of this compound

The laboratory synthesis of thyroxine can be approached through several routes. Historically, the synthesis from the amino acid tyrosine has been a foundational method.[4] Modern approaches often involve multi-step processes that include iodination of tyrosine or its derivatives, followed by a coupling reaction to form the characteristic diphenyl ether structure of thyronine.[5][6]

Synthetic Route Starting from L-Tyrosine

A common strategy involves the protection of the amino and carboxyl groups of L-tyrosine, followed by di-iodination and subsequent coupling. A retrosynthetic analysis highlights the key precursor, a di-iodinated tyrosine intermediate.[7]

-

Esterification of L-Tyrosine: L-tyrosine is reacted with thionyl chloride in methanol to produce L-tyrosine methyl ester in quantitative yield.

-

Amino Group Protection: The resulting ester's amino group is protected using di-tert-butyl dicarbonate (Boc₂O), yielding N-Boc-L-tyrosine methyl ester with an isolated yield of 98%.

-

Di-iodination: The protected ester is subjected to a di-iodination reaction using iodine and 30% hydrogen peroxide in water at room temperature for 24 hours. This step produces the di-iodinated intermediate with a yield of 80%.

Synthetic Route via Iodination of 3,5-Diiodothyronine

A more direct route involves the iodination of 3,5-diiodothyronine. This method can produce L-thyroxine with high purity and yield.[8]

-

Dissolution: Charge a round-bottom flask with 100g of 3,5-diiodothyronine and 1000ml of methanolic monomethylamine at 25-30°C. Stir for 15-20 minutes to obtain a clear solution.

-

Cooling: Cool the reaction mixture to a temperature between -8°C and 0°C.

-

Iodination: Add an iodine solution to the reaction mixture over a period of 2 hours while maintaining the temperature at -8°C to 0°C. Maintain for an additional 30-45 minutes.

-

Quenching: Slowly bring the temperature of the reaction mixture to 15-20°C. Add 100g of sodium bisulfite followed by 300g of potassium dihydrogen phosphate.

-

Precipitation: Adjust the temperature to 25-30°C and maintain for 30-45 minutes to allow for product precipitation.

-

Isolation: Filter the resultant mixture and wash the solid product with 200ml of water, followed by 200ml of acetonitrile.

-

Drying: Dry the product under a vacuum for 12-15 hours at 55-60°C. This process yields L-thyroxine with a purity of over 98.5%.

Synthesis Data Summary

The following table summarizes quantitative data for the key synthetic steps described.

| Step | Starting Material | Product | Reagents | Yield | Purity | Reference |

| Esterification | L-Tyrosine | L-Tyrosine methyl ester | SOCl₂, Methanol | Quantitative | - | [7] |

| N-Protection | L-Tyrosine methyl ester | N-Boc-L-tyrosine methyl ester | (Boc)₂O | 98% | - | [7] |

| Di-iodination | N-Boc-L-tyrosine methyl ester | Di-iodinated intermediate | I₂, H₂O₂ | 80% | - | [7] |

| Final Iodination | 3,5-Diiodothyronine | L-Thyroxine | I₂, Methylamine | 84.5-91.2% | >98.5% | [8] |

Visualization of Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of thyroxine.

Caption: Generalized synthetic routes for this compound.

Purification of this compound

The purification of crude this compound is critical to remove unreacted starting materials, reagents, and by-products. Common techniques include crystallization and various forms of chromatography.

Purification by Crystallization/Precipitation

A straightforward and effective method for purifying thyroxine salts involves dissolution in an alkaline solution, treatment with activated charcoal to remove colored impurities, followed by precipitation through acidification.[9]

-

Dissolution: Suspend 1.0 kg of dry L-thyroxine disodium salt in 14 kg of water. Dissolve the solid by adding 100 g of 30% NaOH until the pH reaches 12-13. Gentle heating to 25-30°C may be necessary.

-

Decolorization: Add 20 g of Na₂SO₃ and 3 g of activated charcoal to the solution. Stir the mixture for approximately 30 minutes.

-

Filtration: Filter the mixture through a 0.45 μm Millipore filter to remove the charcoal and any other insoluble impurities. Wash the filter with 1 kg of water.

-

Precipitation: Add HCl to the filtrate until the pH is adjusted to 2-3, which will cause the purified thyroxine to precipitate.

-

Isolation and Drying: The precipitate can then be collected by filtration, washed, and dried to yield the purified product.

Purification by Chromatography

Chromatographic methods are widely used for the purification of thyroxine and related iodoamino acids, especially for analytical purposes or when very high purity is required.[10]

-

Gel Filtration/Adsorption Chromatography: Sephadex G-25 has been used for the purification of thyroxine-protein conjugates and for separating radiolabeled thyroxine from contaminants.[10][11]

-

Affinity Chromatography: This technique is particularly useful for purifying thyroxine-binding proteins but can also be adapted for thyroxine purification itself, for instance, by using immobilized antibodies or binding proteins.[12][13] Anion exchange chromatography is also a viable option.[14]

Visualization of Purification Workflow

This diagram outlines a typical workflow for the purification of this compound.

Caption: General workflow for the purification of this compound.

Characterization and Purity Analysis

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques is employed. These methods are crucial for creating certified reference materials and for quality control in research.[15]

-

Structural Characterization: Techniques such as ¹H-NMR, ¹³C-NMR, infrared spectroscopy, and mass spectrometry are used to confirm the chemical structure of the thyroxine molecule.[5][15]

-

Purity Assessment: The overall purity is often determined using a mass balance approach or quantitative nuclear magnetic resonance (qNMR).[5][15]

-

Impurity Profiling: Specific impurities are quantified using methods like Karl Fischer coulometric titration (for water content), ion chromatography (for inorganic ions), and gas chromatography-mass spectrometry (for volatile organic compounds).[15]

Purity and Impurity Data Summary

The following table presents example data from the characterization of a certified L-thyroxine reference material, which is indicative of the purity levels achievable and the types of impurities encountered.[5][15]

| Analytical Method | Parameter | Result | Reference |

| Mass Balance (MB) | Purity | 94.92% | [5] |

| qNMR | Purity | 94.88% | |

| Karl Fischer Titration | Water Content | 3.563% | |

| Ion Chromatography | Inorganic Impurities | Quantified | [15] |

| GC-MS | Volatile Impurities | Quantified | [15] |

| LC-MS/MS | Structurally Related Impurities | 10 separated, 5 quantified | [15] |

| Final Assigned Value | Purity | 94.90% (± 0.34%) | [15] |

Conclusion

The synthesis and purification of this compound for laboratory use are well-established processes that can be achieved through various reliable methods. The choice of synthetic route may depend on the available starting materials and desired scale. Proper purification, typically involving crystallization and/or chromatographic techniques, is essential to achieve the high degree of purity required for research applications. Rigorous analytical characterization confirms the identity of the final product and quantifies any residual impurities, ensuring the quality and reliability of the material for scientific and developmental work.

References

- 1. Thyroxine - Wikipedia [en.wikipedia.org]

- 2. Thyroxine and treatment of hypothyroidism: seven decades of experience - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.blucher.com.br [pdf.blucher.com.br]

- 8. Levothyroxine synthesis - chemicalbook [chemicalbook.com]

- 9. US8759572B2 - Process for the preparation of thyroid hormones and salts thereof - Google Patents [patents.google.com]

- 10. Purification of thyroxine and triiodothyronine for radioassay with sephadex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rapid purification of tri-iodothyronine and thyroxine protein conjugates for antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparison of human thyroxine-binding globulin purification by affinity chromatography procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Immobilized L-Thyroxine for L-Thyroxine binding proteins purification [gbiosciences.com]

- 14. Purification and partial characterization of a novel thyroxine-binding protein (27K protein) from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development of Certified Reference Material of L-Thyroxine by Using Mass Balance and Quantitative Nuclear Magnetic Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

DL-Thyroxine mechanism of action at the cellular level

An In-Depth Technical Guide to the Cellular Mechanism of Action of DL-Thyroxine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thyroid hormones are critical regulators of metabolism, growth, and development in nearly all vertebrate tissues. The thyroid gland primarily secretes L-thyroxine (T4), which is considered a prohormone, and a smaller amount of the more biologically active 3,5,3'-triiodo-L-thyronine (T3). Most of the body's T3 is derived from the peripheral conversion of T4 within target cells. This compound is a racemic mixture of both the L- and D-stereoisomers of thyroxine. While L-thyroxine is the biologically active component responsible for the hormone's physiological effects, understanding the complete cellular mechanism requires acknowledging the existence of both isomers.

This technical guide provides a comprehensive overview of the cellular and molecular mechanisms of thyroid hormone action, focusing on the well-established pathways initiated by T4 and T3. It details the processes of cellular uptake, metabolic activation, and the subsequent genomic and non-genomic signaling cascades that mediate their diverse biological effects.

Cellular Uptake and Metabolic Activation

The action of thyroxine begins with its transport from the bloodstream into the target cell. Due to their lipophilic nature, it was once thought that thyroid hormones crossed the cell membrane by simple diffusion. It is now established that their entry is facilitated by a specific set of transmembrane transporter proteins. Key transporters include the Monocarboxylate Transporters (MCT8 and MCT10) and Organic Anion Transporting Polypeptides (OATPs).

Once inside the cell, T4 is converted to the more potent T3 by a family of selenium-containing enzymes called deiodinases.

-

Type 1 Deiodinase (D1): Found primarily in the liver and kidneys.

-

Type 2 Deiodinase (D2): Found in the brain, pituitary, and brown adipose tissue; it plays a crucial role in regulating local T3 concentrations. Its activity is regulated by ubiquitination.

-

Type 3 Deiodinase (D3): Inactivates both T4 and T3.

This localized intracellular conversion is a critical control point, allowing individual cells to fine-tune their response to circulating thyroid hormone levels.

Caption: The genomic signaling pathway of thyroid hormone action via nuclear receptors.

Non-Genomic Mechanisms of Action

In addition to the classical genomic pathway, thyroid hormones can elicit rapid cellular responses that are independent of gene transcription and protein synthesis. These non-genomic actions are typically initiated at the plasma membrane or within the cytoplasm.

Membrane-Initiated Signaling

A key mediator of non-genomic signaling is the plasma membrane integrin receptor, αvβ3 . This receptor possesses distinct binding sites for T4 and T3.

-

T4 Binding Site: The primary ligand for this site is T4. Binding of T4 to integrin αvβ3 activates the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the ERK1/2 pathway. This can lead to downstream effects on cell proliferation and angiogenesis.

-

T3 Binding Site: T3 binds to a separate site on the integrin, leading to the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is involved in cell survival and metabolism.

Cytoplasmic and Mitochondrial Actions

Truncated isoforms of TRs have been identified in the cytoplasm and mitochondria. Cytoplasmic TRβ1 can directly interact with and activate the p85α catalytic subunit of PI3K. In mitochondria, thyroid hormones can rapidly stimulate energy expenditure and thermogenesis, potentially through interactions with truncated TRα isoforms (p43, p28) or by affecting mitochondrial proteins like the adenine nucleotide translocase.

dot

Caption: Non-genomic signaling pathways initiated at the plasma membrane.

The Role of D-Thyroxine

The biological activity of D-thyroxine is significantly lower than that of L-thyroxine. Its affinity for thyroid hormone receptors is much weaker, and it is less readily converted to a more active form. Historically, D-thyroxine was explored as a cholesterol-lowering agent with the rationale that it might retain the metabolic (e.g., lipid-lowering) effects of thyroid hormone with fewer of the cardiac stimulatory effects. However, its use has been largely discontinued due to concerns about cardiac side effects and inferior efficacy compared to modern therapies. At the cellular level, any effects of D-thyroxine are presumed to be mediated through the same receptor systems as L-thyroxine, but with much lower potency.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the cellular action of thyroid hormones.

Table 1: Binding Affinities of T3 and T4

| Ligand | Receptor/Protein | Binding Affinity (Ki or Kd) | Reference |

|---|---|---|---|

| T3 | Thyroid Hormone Receptor β (TRβ) | ~0.40 - 0.49 nM (Ki) | |

| T4 | Thyroid Hormone Receptor β (TRβ) | ~6.7 - 6.8 nM (Ki) | |

| T3 | Plasma Proteins (overall) | ~10x higher affinity for TRs than T4 | |

| T4 | Thyroxine-Binding Globulin (TBG) | High Affinity |

| T3 | Thyroxine-Binding Globulin (TBG) | ~1/30th the affinity of T4 | |

Table 2: Gene Expression Regulation by Thyroid Hormone

| Study Context | No. of Differentially Expressed Genes | Direction of Regulation | Reference |

|---|---|---|---|

| Human whole blood (on vs. off levothyroxine) | 486 (with >1.5 fold-change) | 76% up-regulated, 24% down-regulated |

| Cultured mouse astrocytes (T3 treatment) | 668 | Not specified | |

Key Experimental Protocols

Investigating the cellular mechanisms of thyroxine action involves a variety of established molecular and cellular biology techniques.

Radioligand Binding Assays

These assays are used to determine the binding affinity and specificity of hormones for their receptors.

-

Objective: To calculate the dissociation constant (Kd) or inhibitory constant (Ki) of T3 and T4 for TRs.

-

Methodology:

-

Prepare a source of TRs (e.g., recombinant protein or nuclear extracts from cells).

-

Incubate the receptors with a constant concentration of radiolabeled hormone (e.g., ¹²⁵I-T3).

-

In parallel incubations, add increasing concentrations of unlabeled "cold" ligand (T3, T4, or other competitors).

-

Separate the receptor-bound hormone from the free hormone (e.g., using filter binding or size-exclusion chromatography).

-

Quantify the radioactivity in the bound fraction using a gamma counter.

-

The concentration of unlabeled ligand that displaces 50% of the radiolabeled ligand (IC50) is determined and used to calculate the Ki.

-

Reporter Gene Assays

These assays measure the ability of a hormone-receptor complex to activate gene transcription.

-

Objective: To quantify the transcriptional activity of TRs in response to T3 or T4.

-

Methodology:

-

Construct a reporter plasmid containing a TRE linked to a reporter gene (e.g., Luciferase or β-galactosidase).

-

Co-transfect cells (that may or may not endogenously express TRs) with the reporter plasmid and an expression plasmid for the TR isoform of interest.

-

Treat the transfected cells with varying concentrations of the test ligand (e.g., T3, T4).

-

After an incubation period, lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase).

-

The level of reporter activity corresponds to the degree of transcriptional activation by the hormone-receptor complex.

-

dot

Caption: A typical experimental workflow for a reporter gene assay.

Gene Expression Analysis (RNA-Seq and qPCR)

These techniques are used to identify and quantify changes in the expression of target genes in response to thyroid hormone.

-

Objective: To determine which genes are up- or down-regulated by thyroxine and to what extent.

-

Methodology:

-

Treat cultured cells or animal models with thyroid hormone or vehicle control.

-

Isolate total RNA from the cells or tissues.

-

For qPCR: Reverse transcribe the RNA to cDNA. Perform quantitative PCR using primers specific for known or suspected target genes. The change in gene expression is calculated relative to housekeeping genes.

-

For RNA-Seq: Prepare sequencing libraries from the RNA and perform next-generation sequencing to obtain a global profile of all expressed genes. Bioinformatic analysis is then used to identify all differentially expressed genes between the treated and control groups.

-

An In-depth Technical Guide to the Chemical and Physical Properties of DL-Thyroxine Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of DL-Thyroxine powder. The information is curated for professionals in research and drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes and pathways.

General and Physicochemical Properties

This compound is a synthetic racemic mixture of the L- and D-isomers of the thyroid hormone thyroxine. It is essential to understand its fundamental properties for applications in research and pharmaceutical development.

Table 1: General Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | [1] |

| Synonyms | DL-T4, (±)-Thyroxine | [2] |

| CAS Number | 300-30-1 | [3] |

| Molecular Formula | C₁₅H₁₁I₄NO₄ | [1] |

| Molecular Weight | 776.87 g/mol | [1][4] |

| Appearance | Needle-like crystals or white to pale brown crystalline powder.[1][3] | [1][3] |

Table 2: Physical Properties of this compound Powder

| Property | Value | Conditions | Reference |

| Melting Point | 231-233 °C (decomposes) | Not specified | [3] |

| 235.5 °C (decomposes) | Not specified | [4] | |

| Solubility in Water | Insoluble | 25 °C | [3] |

| Solubility in Organic Solvents | Insoluble in alcohol and other usual organic solvents. | Not specified | [3] |

| Soluble in organic solvents like DMSO (~2.5 mg/ml) and dimethylformamide (~0.14 mg/ml).[5] | Not specified | [5] | |

| Soluble in the presence of mineral acids or alkalis in alcohol.[3] | Not specified | [3] | |

| Soluble in solutions of alkali hydroxides and hot solutions of alkali carbonates.[3] | Not specified | [3] | |

| Density | 2.3510 g/cm³ | Not specified | [1] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and structural elucidation of this compound.

Table 3: Spectroscopic Data for Thyroxine

| Technique | Key Data Points | Reference |

| UV/Vis Spectroscopy | λmax: 212, 225, 292 nm | [5] |

| Infrared (IR) Spectroscopy | C-I stretching vibrations: 300 - 550 cm⁻¹.C=O stretching: ~1700 cm⁻¹.C-H, N-H, O-H stretching: 2921-3600 cm⁻¹.[6] | [6] |

| ¹H-NMR Spectroscopy (in DMSO-d₆) | δ 7.83 ppm (2H), δ 7.14 ppm (2H), δ 3.48 ppm (1H), δ 3.14 ppm (1H), δ 2.83 ppm (1H).[7] | [7] |

| ¹³C-NMR Spectroscopy | Data available in spectral databases. | [2] |

| Mass Spectrometry (MS) | Monoisotopic precursor ion [M-H]⁻ at m/z 775.6794.[2][7] A primary fragment ion from the loss of formic acid is observed at m/z 731.6862.[7] | [2][7] |

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results and ensuring data accuracy.

The melting point is a key indicator of the purity of a crystalline solid.[8] Pure compounds exhibit a sharp melting point range of 0.5-1.0°C, while impurities typically depress the melting point and broaden the range.[8]

Protocol:

-

Sample Preparation: A small amount of finely powdered this compound is introduced into a glass capillary tube and packed to a height of 1-2 mm.[9][10] Proper packing is essential to avoid air pockets that can lead to uneven heating.[10]

-

Apparatus Setup: The capillary tube is placed in a heating block apparatus (e.g., Mel-Temp) adjacent to a calibrated thermometer.[8][11]

-

Heating and Observation:

-

Data Recording: The temperature range is recorded from the point at which the first crystal begins to melt to when the last crystal completely liquefies.[8][10]

Caption: Workflow for Melting Point Determination.

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[12][13]

Protocol:

-

Preparation of Saturated Solution: An excess amount of this compound powder is added to a known volume of the chosen solvent in a sealed container.[12]

-

Equilibration: The container is agitated at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[12][13]

-

Phase Separation: The undissolved solid is separated from the saturated solution. This is commonly achieved through centrifugation followed by filtration with a chemically inert filter (e.g., PTFE).[12][13]

-

Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[12][14]

-

Data Reporting: Solubility is reported in units such as mg/mL or mol/L at the specified temperature.[12]

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. (+-)-Thyroxine | C15H11I4NO4 | CID 853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thyroxine [drugfuture.com]

- 4. Thyroxine | C15H11I4NO4 | CID 5819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. periodicos.ufjf.br [periodicos.ufjf.br]

- 7. mdpi.com [mdpi.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. chm.uri.edu [chm.uri.edu]

- 10. youtube.com [youtube.com]

- 11. thinksrs.com [thinksrs.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

The Question of In Vivo Stereoconversion: An In-Depth Technical Review of D-Thyroxine Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the scientific evidence surrounding the in vivo metabolism of D-thyroxine (dextrothyroxine), with a primary focus on the potential for its stereoconversion to the biologically active L-thyroxine. While the conversion of the prohormone L-thyroxine (T4) to the more potent L-triiodothyronine (T3) is a well-established and critical step in thyroid hormone action, the metabolic fate of its dextrorotatory isomer, D-thyroxine, is less understood, particularly concerning its potential transformation into the levorotatory form. This document synthesizes the available scientific literature, presenting quantitative data, detailed experimental methodologies, and visual representations of the known metabolic pathways. The evidence to date does not support the in vivo conversion of D-thyroxine to L-thyroxine in humans.

Introduction: The Significance of Thyroid Hormone Stereochemistry

Thyroid hormones, primarily L-thyroxine (levothyroxine, L-T4) and L-triiodothyronine (liothyronine, L-T3), are crucial regulators of metabolism, growth, and development.[1] The stereochemistry of these molecules is paramount to their biological activity. The naturally occurring and physiologically active forms are the levorotatory (L-) isomers. Dextrothyroxine (D-T4), the dextrorotatory isomer of thyroxine, has been investigated for its pharmacological properties, notably as a cholesterol-lowering agent, a pursuit that was largely abandoned due to cardiac side effects.[2] A critical question for understanding the pharmacology and potential therapeutic applications of D-thyroxine is whether it can be converted in vivo to the active L-thyroxine. Such a conversion would have significant implications for its biological effects and safety profile.

Evidence Regarding the In Vivo Conversion of D-Thyroxine to L-Thyroxine

A pivotal study directly investigating the stereospecific determination and in vivo monodeiodination of thyroxine enantiomers in euthyroid men provides the most direct evidence on this topic. The research found no evidence that D-thyroxine is converted to L-thyroxine in humans within the 48-hour study period.[3] This finding is crucial and forms the basis of the current understanding that in vivo stereoconversion from D-T4 to L-T4 does not occur to a significant extent, if at all.

Quantitative Data from Key Studies

The following table summarizes the key findings from a study that administered D-thyroxine to human subjects and analyzed the serum concentrations of both D- and L-thyroxine over time.

| Time Point (hours) | Mean Serum D-Thyroxine (DT4) Concentration (µg/dL) | Mean Serum L-Thyroxine (LT4) Concentration (µg/dL) |

| 0 | 0 | Baseline |

| 2 | Present | No significant change from baseline |

| 4 | Present | No significant change from baseline |

| 8 | Present | No significant change from baseline |

| 12 | Present | No significant change from baseline |

| 24 | Present | No significant change from baseline |

| 48 | Present | No significant change from baseline |

Table 1: Serum Concentrations of D- and L-Thyroxine Following Oral Administration of D-Thyroxine. Data adapted from studies investigating the stereospecific metabolism of thyroxine enantiomers.[3] The persistence of D-thyroxine and the lack of a significant increase in L-thyroxine levels indicate no substantial in vivo conversion.

Known Metabolic Pathways of D-Thyroxine

While conversion to L-thyroxine is not supported by evidence, D-thyroxine does undergo other metabolic transformations in vivo. These pathways are analogous to the metabolism of L-thyroxine and primarily involve deiodination and conjugation.

The metabolism of D-thyroxine is primarily handled by the same family of enzymes that metabolize L-thyroxine, the deiodinases.[4] There are three types of deiodinases (D1, D2, and D3) that catalyze the removal of iodine atoms from the thyroxine molecule.[4] D-thyroxine can be a substrate for these enzymes, leading to the formation of D-triiodothyronine (D-T3) and reverse D-triiodothyronine (rD-T3).

Deiodination of D-Thyroxine

The following diagram illustrates the known deiodination pathways for D-thyroxine.

Figure 1: Deiodination Pathways of D-Thyroxine. This diagram shows the enzymatic conversion of D-thyroxine to its tri- and di-iodinated metabolites through the action of deiodinase enzymes.

Conjugation of D-Thyroxine

In the liver, D-thyroxine can also be conjugated with glucuronic acid or sulfate, which increases its water solubility and facilitates its excretion in bile and urine.[3]

Figure 2: Conjugation and Excretion of D-Thyroxine. This workflow illustrates the hepatic conjugation of D-thyroxine and its subsequent elimination from the body.

Experimental Protocols

The definitive study on this topic employed stereospecific analytical methods to differentiate between D- and L-thyroxine in serum samples.

Experimental Design for In Vivo Stereoconversion Study

The following workflow outlines the general experimental protocol used to assess the in vivo conversion of D-thyroxine to L-thyroxine.

Figure 3: Experimental Workflow for D-T4 to L-T4 Conversion Study. This diagram outlines the key steps in a clinical study designed to investigate the potential in vivo stereoconversion of D-thyroxine.

Analytical Methodology: Stereospecific Chromatography

The critical component of the experimental protocol is the analytical method used to distinguish between the D- and L-enantiomers of thyroxine. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common and effective method for this purpose.

-

Sample Preparation: Serum samples are typically subjected to solid-phase extraction to isolate the thyroxine isomers from other serum components.

-

Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a chiral column. The chiral stationary phase interacts differently with the D- and L-enantiomers, causing them to elute at different retention times.

-

Detection and Quantification: A sensitive detector, such as a UV detector or a mass spectrometer, is used to detect and quantify the separated D- and L-thyroxine peaks.

Conclusion

Based on the available scientific evidence, there is no support for the in vivo conversion of D-thyroxine to L-thyroxine in humans. Studies specifically designed to investigate this potential stereoconversion have shown that while D-thyroxine is metabolized through deiodination and conjugation pathways, it does not appear to be converted to the physiologically active L-enantiomer. For researchers, scientists, and drug development professionals, this indicates that the biological effects of D-thyroxine administration are likely attributable to the intrinsic activity of the D-isomer and its metabolites, rather than a conversion to L-thyroxine. Future research in this area should focus on further characterizing the specific activities and potencies of D-thyroxine and its metabolites at the molecular level.

References

- 1. A Review of the Pharmacokinetics of Levothyroxine for the Treatment of Hypothyroidism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dextrothyroxine - Wikipedia [en.wikipedia.org]

- 3. METABOLISM OF D-THYROXINE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Enigmatic Role of D-Thyroxine in Non-Thyroidal Illness: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Non-thyroidal illness syndrome (NTIS), also known as euthyroid sick syndrome, is a condition characterized by alterations in circulating thyroid hormone levels in the absence of primary thyroid dysfunction. While the roles of L-thyroxine (L-T4) and L-triiodothyronine (L-T3) in NTIS have been extensively studied, the physiological relevance of the D-enantiomer of thyroxine, D-thyroxine (D-T4), remains largely unexplored and represents a significant gap in our understanding of thyroid hormone homeostasis in critical illness. This technical guide synthesizes the available, albeit limited, scientific literature on D-thyroxine to provide a foundational understanding of its potential physiological relevance in the context of non-thyroidal illness. Historically investigated for its lipid-lowering properties, D-thyroxine exhibits a distinct biochemical profile compared to its L-isomer, including lower affinity for thyroid hormone receptors and differential interactions with plasma binding proteins. This guide will delve into the known metabolic pathways, receptor interactions, and analytical methodologies pertinent to D-thyroxine, while clearly delineating the current knowledge gaps and potential avenues for future research into its role in the complex pathophysiology of NTIS.

Introduction to D-Thyroxine and Non-Thyroidal Illness

Non-thyroidal illness syndrome is a common finding in critically ill patients, characterized by low serum T3, often accompanied by low T4, with normal or low thyroid-stimulating hormone (TSH) levels. These changes are thought to be adaptive mechanisms to reduce metabolic rate during severe illness. The focus of research has almost exclusively been on the L-isomers of thyroid hormones, which are the biologically active forms produced by the thyroid gland.

D-thyroxine is a stereoisomer of L-thyroxine. While L-thyroxine is the naturally occurring and physiologically potent form of the hormone, D-thyroxine has been shown to possess some biological activity, albeit to a much lesser extent. Its most notable historical application was as a lipid-lowering agent, a use that was ultimately abandoned due to significant adverse cardiovascular effects. The potential for endogenous production or physiological relevance of D-thyroxine, particularly in pathological states like non-thyroidal illness, is an area that has received minimal scientific attention.

Comparative Biochemistry of D-Thyroxine and L-Thyroxine

Understanding the potential role of D-thyroxine in NTIS necessitates a comparison of its fundamental biochemical properties with those of the well-characterized L-thyroxine.

Binding to Thyroid Hormone Receptors

The biological effects of thyroid hormones are primarily mediated by their binding to nuclear thyroid hormone receptors (TRs), TRα and TRβ. L-T3 is the most potent natural ligand for these receptors. L-thyroxine binds to TRs with a lower affinity than L-T3[1]. Crucially, the binding affinity of D-thyroxine for these receptors is significantly lower than that of L-thyroxine. This difference in binding affinity is a key determinant of the reduced thyromimetic activity of D-thyroxine.

Interaction with Plasma Binding Proteins

In circulation, thyroid hormones are predominantly bound to transport proteins, including thyroxine-binding globulin (TBG), transthyretin (TTR), and albumin. The binding affinity of D-thyroxine to these proteins differs from that of L-thyroxine. Notably, early research suggested a stronger binding affinity of L-thyroxine over D-thyroxine to prealbumin (now known as transthyretin).

Biological Potency

The biological potency of D-thyroxine is considerably lower than that of L-thyroxine. To achieve similar metabolic effects as L-thyroxine in correcting hypothyroidism, significantly higher doses of dextrothyroxine are required[2]. One study established that 4 mg of dextrothyroxine was roughly equivalent to 0.15 mg of levothyroxine in its metabolic rate-stimulating and lipid-lowering effects in hypothyroid patients[2]. The relative potency of L-T4 to L-T3 is approximately 1:4[3].

Table 1: Comparative Properties of L-Thyroxine and D-Thyroxine

| Property | L-Thyroxine (Levothyroxine) | D-Thyroxine (Dextrothyroxine) |

| Biological Potency | High | Low (significantly less than L-thyroxine)[2] |

| Primary Use | Treatment of hypothyroidism[3] | Historically used as a lipid-lowering agent |

| Affinity for TRs | Binds to TRα and TRβ (lower than L-T3)[1] | Significantly lower affinity than L-thyroxine |

| Plasma Protein Binding | High affinity for TBG, TTR, and albumin[3] | Differential binding, with some evidence of lower affinity to prealbumin compared to L-thyroxine |

Metabolism and Cellular Transport of D-Thyroxine

The metabolic fate and cellular entry of D-thyroxine are critical to understanding its potential physiological impact.

Deiodinase Activity

The conversion of the prohormone T4 to the active hormone T3 is catalyzed by deiodinase enzymes (D1, D2, and D3). These enzymes exhibit stereospecificity. While the metabolism of L-thyroxine by deiodinases is well-characterized, with D1 and D2 converting L-T4 to L-T3 and D3 inactivating it, the activity of these enzymes on D-thyroxine as a substrate is not well-documented in the context of non-thyroidal illness. It is plausible that D-thyroxine is a poor substrate for the activating deiodinases, which would further contribute to its low biological potency. One study suggested that L-hormone analogues are preferentially deiodinated via the T4-5'-deiodination pathway, while D-analogues produce products via the T4-5-deiodination pathway[4].

Cellular Uptake

The entry of thyroid hormones into cells is facilitated by specific transporters, such as monocarboxylate transporters (e.g., MCT8) and organic anion-transporting polypeptides (OATPs). The transport of L-thyroxine is an active, energy-dependent process[5]. The efficiency of D-thyroxine transport by these carriers is not well-established. Any differences in cellular uptake would have significant implications for its intracellular concentration and potential biological effects.

Potential Physiological Relevance of D-Thyroxine in Non-Thyroidal Illness

While direct evidence is lacking, we can speculate on the potential relevance of D-thyroxine in NTIS based on its known properties and the pathophysiology of the syndrome.

Altered Metabolism in Critical Illness

Non-thyroidal illness is associated with profound changes in deiodinase activity, typically a decrease in D1 and D2 activity and an increase in D3 activity, leading to reduced T3 production and increased clearance. If D-thyroxine is indeed a poor substrate for D1 and D2, its relative concentration might be less affected by the enzymatic shifts seen in NTIS compared to L-thyroxine. However, without data on its production and clearance rates in this state, this remains speculative.

Non-Genomic Actions

Thyroid hormones can exert rapid, non-genomic effects that are independent of nuclear receptor binding and gene transcription. These actions are often initiated at the plasma membrane[6]. Given that some non-genomic actions can be mediated by L-thyroxine, it is conceivable that D-thyroxine could also participate in such pathways. Whether these potential non-genomic effects are beneficial or detrimental in the context of critical illness is unknown.

Historical Perspective: Lipid Metabolism

The historical use of D-thyroxine to lower cholesterol is intriguing in the context of NTIS, which is often associated with alterations in lipid metabolism. Dextrothyroxine was shown to lower serum cholesterol, triglycerides, and phospholipids in hypothyroid patients[2]. However, its use was linked to significant cardiovascular side effects, including arrhythmias, which led to its withdrawal from the market. This historical context underscores the potential for D-thyroxine to exert metabolic effects, but also highlights its potential toxicity.

Experimental Protocols and Methodologies

The study of D-thyroxine requires specific and sensitive analytical methods to differentiate it from the much more abundant L-isomer.

Chiral Separation of Thyroxine Enantiomers

Standard immunoassays for thyroxine do not distinguish between D- and L-isomers. In fact, one report indicated that a radioimmunoassay for total thyroxine exhibited 92% cross-reactivity with d-thyroxine. Therefore, specialized analytical techniques are necessary.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Chiral Separation

-

Principle: This method utilizes a chiral stationary phase or a chiral mobile phase additive to achieve separation of the D- and L-enantiomers of thyroxine.

-

Stationary Phase: A common approach involves the use of a chiral stationary phase, such as one based on a quinine-derived selector or a crown ether[7][8].

-

Mobile Phase: A reversed-phase HPLC method can be employed with a mobile phase consisting of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer. The pH and composition of the mobile phase are optimized for optimal separation[7]. For example, one method used 100% methanol containing 10 mM H2SO4[8].

-

Detection: Detection is typically performed using a UV detector at a wavelength where thyroxine absorbs, such as 230 nm[9].

-

Validation: The method should be validated for linearity, precision, accuracy, and limit of detection and quantification[7].

Signaling Pathways and Logical Relationships

Due to the limited research on D-thyroxine's specific signaling in non-thyroidal illness, the following diagrams are based on the established principles of thyroid hormone action and the known, albeit limited, properties of D-thyroxine.

Theoretical Signaling Pathway of D-Thyroxine

This diagram illustrates the potential, though likely attenuated, signaling pathway of D-thyroxine in comparison to L-thyroxine.

Caption: Theoretical signaling of D-Thyroxine versus L-Thyroxine.

Experimental Workflow for Investigating D-Thyroxine in NTIS

This diagram outlines a logical workflow for future research aimed at elucidating the role of D-thyroxine in non-thyroidal illness.

Caption: Proposed experimental workflow for D-Thyroxine research in NTIS.

Conclusion and Future Directions

The physiological relevance of D-thyroxine in non-thyroidal illness remains a largely uncharted area of thyroid research. The available evidence suggests that D-thyroxine possesses minimal thyromimetic activity due to its low affinity for thyroid hormone receptors. Its historical use as a lipid-lowering agent, however, indicates that it is not biologically inert and can exert significant metabolic effects, albeit with a concerning safety profile.

For researchers, scientists, and drug development professionals, the key takeaways are:

-

The endogenous presence and concentration of D-thyroxine in healthy or critically ill individuals are unknown.

-

The metabolism of D-thyroxine by deiodinases in the context of NTIS has not been characterized.

-

The potential for D-thyroxine to exert non-genomic effects relevant to the pathophysiology of critical illness is an open question.

Future research should prioritize the development and application of sensitive and specific analytical methods to quantify endogenous D-thyroxine levels in clinical samples from patients with NTIS. In vitro and in vivo studies are warranted to investigate its metabolism, cellular transport, and receptor-independent signaling pathways. A deeper understanding of D-thyroxine's role, or lack thereof, will provide a more complete picture of thyroid hormone pathophysiology in critical illness and may uncover novel therapeutic targets or diagnostic markers. Until such research is conducted, the physiological relevance of D-thyroxine in non-thyroidal illness remains an intriguing but unresolved scientific question.

References

- 1. Thyroxine-thyroid hormone receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative effectiveness of dextrothyroxine and levothyroxine in correcting hypothyroidism and lowering blood lipid levels in hypothyroid patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. restorativemedicine.org [restorativemedicine.org]

- 6. Nongenomic actions of thyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Direct enantiomer separation of thyroxine in pharmaceuticals using crown ether type chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Analytical Separation of D- and L-Thyroxine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical separation of D- and L-thyroxine enantiomers, critical for pharmaceutical quality control, pharmacokinetic studies, and metabolic research. The protocols outlined below are based on established and validated analytical techniques, including High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Thyroxine (T4) is a crucial hormone produced by the thyroid gland, existing as two stereoisomers: the biologically active L-thyroxine and the significantly less active D-thyroxine. Pharmaceutical formulations of levothyroxine (L-thyroxine) must be monitored for the presence of the D-enantiomer as an impurity.[1] Accurate and robust analytical methods are therefore essential to ensure the stereochemical purity, safety, and efficacy of levothyroxine drug products.

Analytical Methods Overview

A variety of analytical techniques have been successfully employed for the enantioselective separation of D- and L-thyroxine. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. The most common approaches involve chiral chromatography, where separation is achieved using either a chiral stationary phase (CSP) or a chiral mobile phase additive.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a widely used technique for the separation of thyroxine enantiomers due to its high resolution and reproducibility.[2]

Method 1: HPLC with Teicoplanin-Based Chiral Stationary Phase

This method utilizes a macrocyclic glycopeptide antibiotic, teicoplanin, bonded to a silica support as the chiral stationary phase.

Experimental Protocol:

-

Column: Chirobiotic T (250 mm × 4.6 mm, 5 µm)[3]

-

Mobile Phase: Isocratic elution with a mixture of methanol and 0.1% triethylammonium acetate (TEAA) buffer (pH 4.0) in a 70:30 (v/v) ratio.[3]

-

Flow Rate: 1.0 mL/min[3]

-

Column Temperature: 25 °C

-

Detection: UV absorbance at 215 nm[3]

-

Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 150 µg/mL for a racemic mixture).

Workflow Diagram:

Caption: Workflow for HPLC separation of thyroxine enantiomers using a teicoplanin-based CSP.

Method 2: HPLC with Quinine-Derived Chiral Stationary Phase

This method employs a chiral stationary phase derived from the natural alkaloid quinine.

Experimental Protocol:

-

Column: Quinine-derived chiral stationary phase[4]

-

Mobile Phase: Reversed-phase elution conditions (specifics to be optimized based on the exact column chemistry)[4]

-

Detection: UV-Vis or Mass Spectrometry

-

Application: Suitable for the simultaneous separation of D- and L-thyroxine and triiodothyronine (T3) enantiomers.[4]

Method 3: HPLC with Crown Ether Type Chiral Stationary Phase

This approach utilizes a chiral crown ether immobilized on a solid support to achieve enantioseparation.

Experimental Protocol:

-

Column: Crown ether-based chiral stationary phase (e.g., ChiroSil SCA (-))[5][6]

-

Mobile Phase: 100% methanol containing 10 mM sulfuric acid.[5] Alternatively, a mixture of 60% methanol/water (v/v) with 0.1% formic acid can be used for LC-MS/MS applications.[6]

-

Flow Rate: 1.4 mL/min[6]

-

Column Temperature: 40 °C[6]

Method 4: HPLC with Chiral Mobile Phase Additive

In this technique, a chiral selector is added to the mobile phase to form transient diastereomeric complexes with the thyroxine enantiomers, which are then separated on a standard achiral column.

Experimental Protocol:

-

Mobile Phase: A chiral eluent containing L-proline, cupric acetate, and triethylamine (TEA).[7][8] A typical composition is 35:65 (v/v) acetonitrile-water containing 0.1 mM copper(II) acetate, 0.2 mM L-proline, and 0.5 mM TEA, with the pH adjusted to 5.42.[8]

-

Flow Rate: 1.0 mL/min[8]

-

Column Temperature: 40 °C[8]

-

Detection: UV absorbance

Logical Relationship Diagram:

References

- 1. L-thyroxine contamination of pharmaceutical D-thyroxine: probable cause of therapeutic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analytical Methods for the Estimation of Levothyroxine and Levothyroxine Sodium in Pharmaceutical Formulations – A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Direct separation and quantitative analysis of thyroxine and triiodothyronine enantiomers in pharmaceuticals by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Direct enantiomer separation of thyroxine in pharmaceuticals using crown ether type chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [Determination of thyroxine enantiomers in human plasma with normal high performance liquid chromatography-chiral complex exchange mobile phase] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: Quantification of DL-Thyroxine in Biological Samples using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantification of DL-Thyroxine (T4) in biological samples, such as serum and plasma, using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Thyroxine is a critical hormone produced by the thyroid gland, and its accurate measurement is essential for diagnosing thyroid diseases and in pharmacokinetic studies.[1] The described method involves sample preparation through protein precipitation or solid-phase extraction (SPE), followed by chromatographic separation on a C18 column and quantification. This method is sensitive, specific, accurate, and robust, making it suitable for routine analysis in a laboratory setting.[2][3]

Principle of the Method

This method utilizes RP-HPLC to separate thyroxine from endogenous components in biological matrices. The sample is first treated to remove proteins and other interferences. The clarified extract is then injected into an HPLC system. Separation is achieved on a C18 stationary phase, which retains the relatively nonpolar thyroxine. An isocratic or gradient mobile phase, typically consisting of an organic solvent (acetonitrile or methanol) and an acidic aqueous buffer, is used to elute the analyte.[2][4][5] Thyroxine is then detected by a UV detector at its wavelength of maximum absorbance, approximately 225 nm.[3][4][5][6] Quantification is performed by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of thyroxine.

Apparatus and Reagents

2.1 Apparatus

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or Binary Pump

-

Autosampler

-

Column Oven

-

Variable Wavelength UV Detector

-

-

Data Acquisition and Processing Software (e.g., Agilent ChemStation)[4]

-

Analytical Balance

-

Vortex Mixer

-

Centrifuge (capable of >3000 x g)

-

Solid-Phase Extraction (SPE) Manifold and Cartridges (if applicable)

-

Pipettes and general laboratory glassware

2.2 Reagents and Materials

-

This compound reference standard (Sigma-Aldrich or equivalent)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Trifluoroacetic acid (TFA)

-

Formic acid

-

Phosphate buffer reagents

-

Deionized water (18.2 MΩ·cm)

-

Biological matrix (serum/plasma) from the target species

Experimental Protocols

3.1 Preparation of Standard and Quality Control (QC) Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound standard in a minimal amount of 0.01 M methanolic NaOH or 4M NH4OH in methanol to aid solubility, then bring to volume with methanol in a volumetric flask.[2][9][10] This solution should be stored protected from light at 2-8°C.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase or a suitable diluent (e.g., 50:50 methanol:water).[11]

-

Calibration Standards (0.05 - 20 µg/mL): Prepare calibration standards by spiking blank biological matrix (serum/plasma) with the appropriate working standard solutions. A typical range might be 0.05, 0.1, 0.5, 2, 5, 10, and 20 µg/mL.[6][12]

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards to evaluate the accuracy and precision of the method.[4]

3.2 Sample Preparation Two common methods for sample preparation are protein precipitation and solid-phase extraction.

Protocol 3.2.1: Protein Precipitation (PPT) This is a rapid and simple method suitable for high-throughput analysis.

-

Pipette 100 µL of the biological sample (standard, QC, or unknown) into a microcentrifuge tube.

-

Add 300 µL of cold acetonitrile to precipitate proteins.[11]

-

Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet the precipitated proteins.[11]

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject an aliquot (e.g., 20-50 µL) into the HPLC system.[5]

Protocol 3.2.2: Solid-Phase Extraction (SPE) This method provides a cleaner extract, reducing matrix effects and improving sensitivity.

-

Conditioning: Condition a mixed-mode or C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of 0.1 M HCl or deionized water.[7][8]

-

Sample Pretreatment: To 1 mL of plasma, add 2 mL of acetonitrile, vortex, and centrifuge. Transfer the supernatant to a new tube and add 2 mL of 0.1 M HCl.[8]

-

Loading: Apply the pretreated sample to the conditioned SPE cartridge at a slow flow rate (e.g., 1-2 mL/min).

-

Washing: Wash the cartridge with 3 mL of 0.1 M HCl, followed by 3 mL of methanol to remove interfering substances.[7][8]

-

Elution: Elute the thyroxine from the cartridge with an appropriate solvent. For mixed-mode cartridges, this may involve a basic elution solvent. For C18, a higher concentration of organic solvent is used.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase and transfer to an autosampler vial for injection.[8][11]

3.3 HPLC Chromatographic Conditions The following table summarizes typical HPLC conditions for thyroxine analysis.

| Parameter | Recommended Conditions |

| Column | C18 Reverse-Phase (e.g., Zorbax Eclipse, Waters Nova-Pak), 250 mm x 4.6 mm, 5 µm[3][5] |

| Mobile Phase | Isocratic: Acetonitrile and 0.1% TFA (50:50 v/v)[5] or Methanol and Phosphate Buffer pH 3.0 (55:45 v/v)[3][4] |

| Flow Rate | 1.0 mL/min[3][4] |

| Column Temperature | 25-30 °C[4][6] |

| Detection Wavelength | 225 nm[3][4][5][6] |

| Injection Volume | 20 - 50 µL[5][13] |

| Run Time | 10 - 20 minutes |

Data Presentation and Method Validation

The analytical method should be validated according to ICH or FDA guidelines.[2][3][11] Key validation parameters are summarized below.

| Validation Parameter | Typical Acceptance Criteria | Representative Results |

| Linearity (r²) | ≥ 0.99 | > 0.998 over a range of 0.08 - 20 µg/mL[3][4][6][12] |

| Accuracy (% Recovery) | 85 - 115% (80 - 120% at LLOQ) | 95 - 105%[2][3] |

| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | < 2%[2][3] |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.03 - 0.05 µg/mL[3][6][12] |

| Lower Limit of Quantitation (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 0.09 - 0.17 µg/mL[3][6][12] |

| Specificity | No interfering peaks at the retention time of the analyte | Method is specific when tested with blank matrix.[3] |

| Robustness | %RSD < 2% after minor changes in method parameters | The method is robust with minor changes to flow rate, temperature, and mobile phase composition.[2] |

Visualizations

Caption: General workflow for this compound analysis in biological samples.

Caption: Step-by-step workflow for the Solid-Phase Extraction (SPE) method.

References

- 1. Online SPE/LC-MS Method for the Rapid Analysis of Thyroid Hormones in Plasma [sigmaaldrich.com]

- 2. Stability indicating validated HPLC method for quantification of levothyroxine with eight degradation peaks in the presence of excipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jneonatalsurg.com [jneonatalsurg.com]

- 4. Development and application of a validated HPLC method for the analysis of dissolution samples of levothyroxine sodium drug products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.qub.ac.uk [pure.qub.ac.uk]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. obrnutafaza.hr [obrnutafaza.hr]

- 9. researchgate.net [researchgate.net]

- 10. L-Thyroxine =98 HPLC 51-48-9 [sigmaaldrich.com]

- 11. pure.qub.ac.uk [pure.qub.ac.uk]

- 12. benthamdirect.com [benthamdirect.com]

- 13. A Comparative pH‐Dissolution Profile Analysis of Selected Commercial Levothyroxine Formulations in Lebanon Using Anion‐Exchange HPLC Method: Implication on Interchangeability - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: DL-Thyroxine Metabolic Stability Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

DL-Thyroxine (T4) is a prohormone secreted by the thyroid gland, playing a crucial role in regulating metabolism, growth, and development.[1][2] The metabolic stability of thyroxine is a critical parameter in understanding its physiological disposition and in assessing the potential for drug-induced thyroid disruption.[3][4] This document provides a detailed protocol for an in vitro metabolic stability assay of this compound using liver microsomes or hepatocytes, coupled with analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The primary metabolic pathways for T4 include deiodination, glucuronidation, and sulfation.[5][6][7]

Principle

The metabolic stability of a compound is assessed by incubating it with a metabolically active system, such as liver microsomes or hepatocytes, and monitoring the decrease in the parent compound's concentration over time.[8][9] The rate of disappearance is used to calculate key pharmacokinetic parameters like intrinsic clearance (CLint) and half-life (t1/2).[8][9] This assay is crucial for predicting the in vivo hepatic clearance of a drug.[8]

Data Presentation

Table 1: Summary of Experimental Parameters for this compound Metabolic Stability Assay

| Parameter | Liver Microsomes Assay | Hepatocyte Assay |

| Test System | Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) | Cryopreserved or fresh primary human or rat hepatocytes |

| This compound Concentration | 1 µM | 0.1 - 1 µM[3] |

| Microsomal Protein Conc. | 0.5 mg/mL | N/A |

| Hepatocyte Density | N/A | 1 x 10^6 cells/mL |

| Cofactors | NADPH regenerating system (for oxidative metabolism), UDPGA (for glucuronidation), PAPS (for sulfation) | Endogenous cofactors present |

| Incubation Times | 0, 5, 15, 30, 60, 120 minutes | 0, 15, 30, 60, 90, 120 minutes[10] |

| Incubation Temperature | 37°C | 37°C |

| Reaction Termination | Acetonitrile (ACN) with internal standard | Acetonitrile (ACN) with internal standard |

| Analytical Method | LC-MS/MS | LC-MS/MS |

| Parameters Calculated | % Remaining, t1/2 (half-life), CLint (intrinsic clearance) | % Remaining, t1/2 (half-life), CLint (intrinsic clearance) |

Experimental Protocols

Liver Microsome Metabolic Stability Assay

This protocol outlines the procedure for assessing the metabolic stability of this compound in a liver microsomal system.

Materials:

-

This compound

-

Pooled Human or Rat Liver Microsomes

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA)

-

3'-phosphoadenosine-5'-phosphosulfate (PAPS)

-

Phosphate Buffer (pH 7.4)

-

Acetonitrile (ACN)

-

96-well plates

-

Incubator/shaker

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare the NADPH regenerating system, UDPGA, and PAPS solutions in phosphate buffer.

-

Prepare the liver microsome suspension in phosphate buffer to the desired concentration (e.g., 1 mg/mL).

-

-

Incubation:

-

In a 96-well plate, pre-warm the liver microsome suspension and phosphate buffer at 37°C for 5-10 minutes.

-

Add the this compound working solution to initiate the reaction (final concentration 1 µM).

-

For reactions assessing specific pathways, add the respective cofactors:

-

Incubate the plate at 37°C with gentle shaking.

-

-

Time Point Sampling:

-

At designated time points (0, 5, 15, 30, 60, 120 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. The 0-minute time point is prepared by adding the stop solution before the test compound.

-

-

Sample Processing:

-

Centrifuge the plate to precipitate the proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.

-

Determine the half-life (t1/2) from the slope of the natural log of the percent remaining versus time plot.

-

Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein)

-

Hepatocyte Metabolic Stability Assay

This protocol describes the use of intact hepatocytes to assess the metabolic stability of this compound, which provides a more comprehensive view of cellular metabolism.[9][10]

Materials:

-

This compound

-

Cryopreserved or fresh primary hepatocytes (human or rat)

-

Williams' Medium E or other suitable culture medium

-

Hepatocyte Maintenance Supplement Pack

-

Acetonitrile (ACN)

-

24- or 48-well plates

-

Incubator with 5% CO₂ and orbital shaker

Procedure:

-

Preparation of Hepatocytes:

-

Thaw cryopreserved hepatocytes according to the supplier's instructions.

-

Determine cell viability and density.

-

Resuspend the hepatocytes in incubation medium to the desired final concentration (e.g., 1 x 10^6 viable cells/mL).

-

-

Incubation:

-

In a multi-well plate, add the hepatocyte suspension.

-

Pre-incubate the cells at 37°C in a humidified 5% CO₂ atmosphere for 15-30 minutes.

-

Add the this compound working solution to initiate the reaction (final concentration 0.1-1 µM).

-

-

Time Point Sampling:

-

At designated time points (0, 15, 30, 60, 90, 120 minutes), collect an aliquot of the cell suspension and terminate the reaction by adding it to ice-cold acetonitrile containing the internal standard.[10]

-

-

Sample Processing:

-

Vortex the samples and centrifuge to pellet cell debris and proteins.

-

Transfer the supernatant for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point.

-

Determine the half-life (t1/2).

-

Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/10^6 cells) = (0.693 / t1/2) * (incubation volume / number of hepatocytes in 10^6)

-

Visualizations

This compound Metabolic Pathways

Caption: Major metabolic pathways of this compound (T4).

Experimental Workflow for Metabolic Stability Assay

Caption: General workflow for the in vitro metabolic stability assay.

References

- 1. endocrine-abstracts.org [endocrine-abstracts.org]

- 2. Optimization of an in vitro assay methodology for competitive binding of thyroidogenic xenobiotics with thyroxine on human transthyretin and albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lnhlifesciences.org [lnhlifesciences.org]

- 4. Dissertation or Thesis | In vitro thyroid hormone metabolism: effects of nuclear receptor activation on the metabolic profiles of thyroxine in rat and human hepatocytes | ID: 9880vs24b | Carolina Digital Repository [cdr.lib.unc.edu]

- 5. tandfonline.com [tandfonline.com]

- 6. In vitro metabolism of thyroxine by rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. bioivt.com [bioivt.com]

- 10. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. Thyroid method 4b: Inhibition of thyroid hormones (THs) glucuronidation using liquid chromatography/mass spectrometry (LC/MS) | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 14. Thyroid method 4c: Inhibition of THs sulfation using liquid chromatography | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Quantitative Analysis of Thyroid Hormone Metabolites in Cell Culture Samples Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: The Use of DL-Thyroxine as a Reference Standard in Thyroid Hormone Assays

References

- 1. Therapeutic Use of Levothyroxine: A Historical Perspective - 70 Years of Levothyroxine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Thyroxine and treatment of hypothyroidism: seven decades of experience - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Laboratory Thyroid Tests: A Historical Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

Experimental protocol for inducing hypothyroidism in rats with DL-Thyroxine

Application Note: Inducing Hypothyroidism in Rodent Models

Introduction

The induction of hypothyroidism in rat models is a critical procedure for investigating the pathophysiology of thyroid hormone deficiency and for the preclinical evaluation of therapeutic agents. Chemically induced hypothyroidism is a widely accepted, non-invasive method that reliably mimics the hormonal and physiological state of the human condition. This application note provides a comprehensive protocol for inducing hypothyroidism in rats using antithyroid agents, specifically Propylthiouracil (PTU) and Methimazole (MMI).

It is important to note that while the topic mentions DL-Thyroxine, this compound is a synthetic thyroid hormone and is utilized to treat hypothyroidism or induce hyperthyroidism. The correct and established method for inducing a hypothyroid state is through the administration of antithyroid drugs that interfere with thyroid hormone synthesis.

The protocols detailed below are designed for researchers, scientists, and drug development professionals to establish a consistent and reproducible model of hypothyroidism.

Mechanism of Action: Antithyroid Drugs

Antithyroid drugs such as Propylthiouracil (PTU) and Methimazole (MMI) function by inhibiting the enzyme thyroid peroxidase (TPO). TPO is essential for the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these residues to form triiodothyronine (T3) and thyroxine (T4). By blocking this crucial step in thyroid hormone synthesis, PTU and MMI effectively reduce the circulating levels of T3 and T4, leading to a hypothyroid state. The reduction in negative feedback to the pituitary gland results in a compensatory increase in Thyroid-Stimulating Hormone (TSH) levels.

Application Note & Protocol: Cell-Based Assays for Screening Thyromimetic Activity of DL-Thyroxine

For Researchers, Scientists, and Drug Development Professionals

Introduction